molecular formula C11H17NO B3004290 N-(cyclopropylmethyl)cyclohex-3-enecarboxamide CAS No. 1090915-62-0

N-(cyclopropylmethyl)cyclohex-3-enecarboxamide

Cat. No. B3004290
CAS RN: 1090915-62-0
M. Wt: 179.263
InChI Key: MCHUXUONMGTTKU-UHFFFAOYSA-N
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Description

The compound N-(cyclopropylmethyl)cyclohex-3-enecarboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as cyclohexanecarboxamide and cyclopropane carboxamide derivatives. These compounds are of interest due to their potential biological activities and their unique chemical structures which allow for a variety of chemical reactions and interactions .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives are synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Another related compound, N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, is synthesized by reacting cyclopent-1-enecarbonyl isothiocyanate with phenethylamine in acetone . These methods provide a basis for the synthesis of this compound, which may involve similar reagents and conditions.

Molecular Structure Analysis

The molecular structure of these compounds is determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . Similarly, the structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide is characterized by intramolecular and intermolecular hydrogen bonds, contributing to the stability of the crystal structure . These findings suggest that this compound may also exhibit specific conformational features and hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactivity of these compounds is not extensively discussed in the provided papers. However, the synthesis methods imply that the compounds can participate in reactions such as Claisen-Schmidt condensation and reactions with isothiocyanates . These reactions are crucial for the formation of the carboxamide and carbamothioyl functional groups, which are likely to be present in this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their characterization data. The compounds are characterized by spectral data (IR, NMR, Mass) , and their crystallographic parameters are provided, such as unit cell dimensions and space group . These properties are essential for understanding the behavior of the compounds in different environments and can be used to predict the properties of this compound.

Relevant Case Studies

The biological evaluation of these compounds is mentioned in some of the papers. For instance, the synthesized cyclohexenone derivatives are screened for their antimicrobial activities against various bacteria . Additionally, the cytotoxicity of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide is investigated using an MTT assay, showing toxicity to A549 tumor cells . These case studies highlight the potential applications of these compounds in medicinal chemistry and suggest similar possibilities for this compound.

properties

IUPAC Name

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h1-2,9-10H,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHUXUONMGTTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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